Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate is an organic compound with the molecular formula C17H15NO2. It is a derivative of benzoate and contains an ethynyl group attached to a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methylphenylacetylene and methyl 4-bromobenzoate.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the ethynyl group of 5-amino-2-methylphenylacetylene with the bromobenzoate. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding amides or sulfonamides.
Scientific Research Applications
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate: Unique due to its specific substitution pattern and ethynyl group.
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]phenylacetate: Similar structure but with a different ester group.
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Biological Activity
Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate is an organic compound with notable biological activity, particularly in the context of drug development and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with a methyl group on the carboxylate portion and an ethynyl group attached to a phenyl ring that contains an amino substituent. This unique structural arrangement enhances its potential for biological activity through various interactions with biological molecules.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group facilitates π-π interactions, while the amino group can form hydrogen bonds, potentially modulating enzyme activities and receptor functions. These interactions may influence various signaling pathways within cells, leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related structures have shown their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed investigations are required to establish its efficacy and mechanism of action in this regard.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring can significantly influence the compound's biological activity. For example, substituents at different positions on the phenyl ring can enhance or diminish its potency against specific targets .
- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, including those involved in inflammatory responses. Studies measuring NF-κB activation suggest that certain derivatives can modulate this pathway, which is crucial for inflammatory processes .
Case Studies
- Anticancer Screening : A case study involving the evaluation of related compounds demonstrated that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines. Notably, compounds bearing ethynyl groups showed increased potency compared to their non-ethynyl counterparts .
- Antimicrobial Evaluation : In another study, derivatives of this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, warranting further exploration into their potential as therapeutic agents.
Data Tables
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C17H18N2O2 | Anticancer, Antimicrobial |
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate | C17H18N2O2 | Enzyme interaction modulation |
Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate | C17H20N2O2 | NF-κB activation |
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H15NO2/c1-12-3-10-16(18)11-15(12)9-6-13-4-7-14(8-5-13)17(19)20-2/h3-5,7-8,10-11H,18H2,1-2H3 |
InChI Key |
QLNAAMDDVKFHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C#CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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